2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide
Description
2-Chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chloroacetamide derivative featuring a morpholine sulfonyl group attached to the para-position of a benzylamine scaffold.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKGGYDKZGLYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(morpholin-4-ylsulfonyl)benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the morpholine ring or the benzene ring.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a versatile chemical compound with applications ranging from drug development to materials science.
Pharmaceutical Research
- Potential Biological Activity This compound exhibits notable biological activities. Interaction studies have demonstrated that this compound interacts with various biological targets.
- Glucokinase Activators Acetamide compounds, including this compound derivatives, are identified as glucokinase activators or modulators . These compounds are beneficial for the treatment, management, and control of diseases and/or medical conditions where the activation of glucokinase would be beneficial, such as diabetes, metabolic syndrome, and related complications .
- Diabetes Treatment Glucokinase activators (GKAs) are useful as therapeutic agents for hyperglycemia, diabetes, obesity, dyslipidemia, metabolic syndrome, and diabetes-related complications . Liver-selective GKAs may be useful for the treatment of these conditions in mammals, with minimum hypoglycemic potential .
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination Introduction of the chloro group at the 2-position of the acetamide moiety.
- Sulfonylation Attachment of the morpholine sulfonyl group to the benzyl structure.
- Amide Formation Formation of the amide bond between the acetamide and benzylamine moieties.
Other applications
- Activation Analysis In manufacturing and research projects requiring rigid standards of purity, activation analysis offers a sensitivity exceeding conventional quantitative analysis . Elements in quantities as minute as one part per billion can be identified and measured .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, the compound can disrupt DNA synthesis and cell division, leading to its potential use as an anticancer and antimicrobial agent . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and functional group differences among related chloroacetamides:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The morpholine sulfonyl group in the target compound enhances solubility and may improve binding to biological targets compared to electron-donating groups like dimethylamino .
- Heterocyclic Modifications : Pyrimidine () and thiazole () substitutions introduce aromaticity and planar geometry, favoring interactions with enzyme active sites.
Physicochemical Properties
Key Insight : The morpholine sulfonyl group improves water solubility compared to cyclohexyl or alkyl-substituted analogs .
Biological Activity
2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₅ClN₂O₄S, with a molecular weight of 318.78 g/mol. The compound features a chloro group, an acetamide functional group, and a morpholine ring attached to a phenyl group, which contributes to its biological activity.
The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound disrupts nucleotide synthesis, leading to impaired cell division and growth in both cancerous and microbial cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15.625 | High |
| Methicillin-resistant S. aureus | 31.25 | Moderate |
| Escherichia coli | 62.5 | Low |
| Candida albicans | 125 | Moderate |
These results suggest that the compound is particularly effective against Gram-positive bacteria, while its efficacy against Gram-negative bacteria is comparatively lower .
Anticancer Properties
In addition to its antimicrobial effects, studies have shown that this compound may possess anticancer properties. Preliminary research indicates that it can induce apoptosis in cancer cells through the modulation of various signaling pathways, although detailed mechanisms are still under investigation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results :
- HeLa: IC50 = 20 μM
- MCF-7: IC50 = 15 μM
- A549: IC50 = 25 μM
These findings indicate that the compound exhibits selective cytotoxicity towards specific cancer cell lines, suggesting potential for further development as an anticancer agent.
Q & A
Q. Table 1. Key NMR Assignments for Structural Confirmation
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Morpholine (CH₂) | 3.3–3.5 | Multiplet | |
| Benzyl (Ar–CH₂) | 4.11 | Multiplet | |
| Acetamide (NH) | 7.69 | Broad singlet | |
| Aromatic protons | 7.16–7.39 | Doublet |
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| DFT (Gaussian) | Transition state energy calculation | |
| ICReDD Platform | Reaction condition prediction | |
| Aspen Plus | Process simulation for scale-up |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
